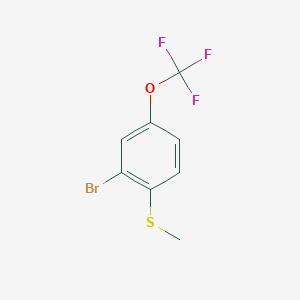

2-Bromo-4-trifluoromethoxythioanisole

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-methylsulfanyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3OS/c1-14-7-3-2-5(4-6(7)9)13-8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIMZFYEUFLMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650520 | |

| Record name | 2-Bromo-1-(methylsulfanyl)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-71-2 | |

| Record name | 2-Bromo-1-(methylthio)-4-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-(methylsulfanyl)-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 4 Trifluoromethoxythioanisole and Its Analogs

Regioselective Bromination Approaches for Aryl Thioethers

Regioselective bromination is a critical step in the synthesis of specifically substituted aryl thioethers. The outcome of electrophilic aromatic bromination is governed by the directing effects of the substituents already present on the aromatic ring. The methylthio (-SCH3) group is an ortho-, para-directing activator due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance. wvu.edu Conversely, the trifluoromethoxy (-OCF3) group is a deactivating, ortho-, para-directing group.

When brominating a substrate like 4-trifluoromethoxythioanisole, the activating -SCH3 group will primarily direct the incoming electrophile to the positions ortho to it (C2 and C6). Common brominating agents for this transformation include N-bromosuccinimide (NBS) and elemental bromine (Br2). nih.govyoutube.com The choice of reagent and reaction conditions can significantly influence selectivity. For instance, using NBS in solvents like acetonitrile (B52724) can provide high regioselectivity for monobromination. youtube.com In cases where Br2 is used, a Lewis acid catalyst such as iron(III) bromide (FeBr3) is often required to polarize the Br-Br bond, generating a more potent electrophile ("Br+"). unizin.orglibretexts.org The reaction proceeds via the standard electrophilic aromatic substitution mechanism, involving the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation (sigma complex), followed by deprotonation to restore aromaticity. libretexts.org

Theoretical analyses and experimental data confirm that for π-donor substituents like a thioether, the preferential order of substitution is para > ortho > meta. nih.gov However, if the para position is blocked, as in 4-trifluoromethoxythioanisole, bromination is strongly directed to the ortho position. Careful control of reaction temperature can also enhance selectivity, with lower temperatures often favoring the formation of a single isomer. nih.govmdpi.com

| Brominating Agent | Catalyst/Solvent | Typical Selectivity | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, cat. HCl | High for mono-bromination, ortho to activating groups | youtube.com |

| Bromine (Br₂) | FeBr₃ | Classic electrophilic aromatic substitution, position directed by existing substituents | unizin.org |

| N-Bromosuccinimide (NBS) | Silica gel | Good regioselectivity for various aromatic brominations | researchgate.net |

| Lithium bromide / Ceric ammonium (B1175870) nitrate | - | In situ generation of Br₂ with specific regioselectivity | nih.govresearchgate.net |

Synthetic Strategies for Thioether Formation from Aryl Halides or Thiols

The construction of the C–S bond to form an aryl thioether is a cornerstone of organosulfur chemistry. A variety of robust methods exist, broadly categorized as transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Transition-Metal-Catalyzed C-S Coupling: Palladium and copper are the most common metals used to catalyze the coupling of aryl halides with thiols. rsc.orgacsgcipr.org Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig-type couplings, are highly efficient for forming C-S bonds from aryl bromides, chlorides, and iodides. rsc.orgnih.gov These reactions typically employ a palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and a phosphine (B1218219) ligand (e.g., Xantphos) in the presence of a base. rsc.org A recently developed palladium-catalyzed intermolecular transthioetherification allows for the reaction of aryl halides with existing thioethers or thioesters, providing a versatile alternative. rsc.orgrsc.org

Copper-catalyzed C-S coupling, a modern iteration of the Ullmann condensation, offers a more economical alternative to palladium. These reactions can be performed with simple, ligand-free copper salts like CuI, coupling aryl iodides with thiols under relatively mild conditions. uu.nl The scope is broad, tolerating a range of functional groups on both coupling partners. uu.nl

Nucleophilic Aromatic Substitution (SNAr): When the aryl halide is activated by strong electron-withdrawing groups (e.g., -NO2, -CN) at the ortho or para positions, direct C-S bond formation can occur via an SNAr mechanism. researchgate.netjst.go.jp This pathway involves the attack of a thiolate nucleophile on the aromatic ring to form a Meisenheimer complex, followed by the departure of the halide leaving group. jst.go.jp Recent studies have shown that SNAr reactions between thiols and even less reactive electron-poor (hetero)aryl halides can proceed under mild conditions (room temperature to 60 °C) using a combination of K2CO3 as the base and dimethylacetamide (DMAc) as the solvent. rsc.orgnih.gov

Multi-Step Synthetic Sequences from Commercially Available Precursors

The synthesis of 2-Bromo-4-trifluoromethoxythioanisole can be envisioned through several multi-step pathways starting from simple precursors. The order of the functionalization steps is crucial to ensure correct regiochemistry and avoid unwanted side reactions.

Proposed Synthetic Route:

Trifluoromethoxylation: Start with a commercially available precursor such as 4-bromophenol. The phenolic hydroxyl group can be converted to the trifluoromethoxy group.

Thioether Formation: The resulting 1-bromo-4-(trifluoromethoxy)benzene (B1268045) is then subjected to a C-S cross-coupling reaction. A palladium- or copper-catalyzed reaction with sodium thiomethoxide (NaSMe) or a surrogate can be employed to introduce the methylthio group, displacing the bromine atom. This would yield 4-trifluoromethoxythioanisole.

Regioselective Bromination: The final step is the selective bromination of 4-trifluoromethoxythioanisole. As discussed in section 2.1, the methylthio group is a stronger activating and ortho-directing group than the deactivating trifluoromethoxy group. Therefore, electrophilic bromination with NBS in an appropriate solvent is expected to selectively install a bromine atom at the C2 position, ortho to the -SCH3 group, yielding the target compound, this compound.

This sequence strategically places the most activating group (-SCH3) prior to the final electrophilic substitution, thereby ensuring high regiochemical control.

Catalytic Methods for Enhanced Yield and Selectivity in Functionalization

Catalysis is indispensable for the efficient synthesis of functionalized aromatics, offering milder reaction conditions, higher yields, and improved selectivity compared to stoichiometric methods.

In C-S bond formation , the choice of catalyst and ligand is paramount. For palladium-catalyzed couplings, bulky, electron-rich phosphine ligands are crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. Ligands like CyPF-tBu and NiXantPhos have been identified as highly effective for challenging couplings, including those involving hindered aryl bromides. nih.govnih.gov For copper-catalyzed systems, the development of powerful oxalic diamide (B1670390) ligands has enabled the coupling of less reactive (hetero)aryl chlorides and bromides with low catalyst loadings. rsc.org Cobalt-based catalysts, such as CoI2(dppe), have also emerged as an effective alternative for coupling aryl halides with thiols. acs.org

For the introduction of the trifluoromethoxy group , copper catalysis plays a central role. Copper(I) salts are effective in mediating the trifluoromethylation of aryl halides. organic-chemistry.orgacs.org Dual catalytic systems, combining copper with a photoredox catalyst, have enabled novel transformations, such as the coupling of alkyl bromides with trifluoromethyl groups, demonstrating the versatility of copper in radical-based pathways. researchgate.netacs.orgacs.org

Mechanistic Studies of Key Bond-Forming Reactions

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and developing new methodologies.

C-Br Bond Formation (Electrophilic Aromatic Substitution): The mechanism begins with the generation of a strong electrophile, typically by the interaction of Br2 with a Lewis acid like FeBr3. unizin.org The π-system of the aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org This step is typically the rate-determining step. Aromaticity is then restored by the loss of a proton from the site of substitution, a process facilitated by a weak base in the reaction mixture. libretexts.org

C-O Bond Formation (Trifluoromethoxylation): The mechanism for introducing the -OCF3 group can vary. In copper-mediated trifluoromethylation of aryl halides, a key intermediate is often a copper-CF3 species. nih.gov Mechanistic studies point to the involvement of a ligandless [CuCF3] or a solvent-ligated species as the highly reactive agent. nih.gov For intramolecular C-H trifluoromethoxylation, a two-step mechanism has been proposed: an initial radical-based O-trifluoromethylation of a hydroxylamine (B1172632) precursor, followed by an ionic OCF3-migration involving the heterolytic cleavage of the N-OCF3 bond and recombination of the resulting ion pair at a carbon atom of the aromatic ring. nih.govrsc.org

C-S Bond Formation (Catalytic Cross-Coupling): The generally accepted mechanism for palladium-catalyzed C-S coupling involves a catalytic cycle:

Oxidative Addition: The aryl halide (Ar-X) adds to the low-valent palladium(0) catalyst to form a Pd(II) intermediate (Ar-Pd-X).

Ligand Exchange/Thiolate Binding: The thiolate (RS-) displaces the halide on the palladium center.

Reductive Elimination: The aryl and thiolate groups couple, forming the aryl thioether (Ar-SR) and regenerating the Pd(0) catalyst, which re-enters the cycle. acsgcipr.org

Chemo-, Regio-, and Stereoselective Synthesis of Advanced Derivatives

The synthetic methodologies described can be extended to produce a wide array of advanced derivatives with precise control over the molecular architecture.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For example, copper-catalyzed C-S coupling protocols have been developed that are chemoselective for the thiol group even in the presence of a more nucleophilic amino group. uu.nl Similarly, palladium-catalyzed C-H arylation adjacent to the sulfur atom in a thioether can be achieved without cleaving the C-S bond, a known side reaction. nih.gov

Regioselectivity: As detailed in section 2.1, controlling the position of substitution on the aromatic ring is crucial. In the synthesis of more complex analogs, the interplay between multiple directing groups must be considered. Flavin-dependent halogenase enzymes offer a biochemical approach, capable of performing highly regioselective halogenations on indole (B1671886) derivatives, showcasing the potential of biocatalysis for achieving unique selectivities. nih.gov

Stereoselectivity: While this compound itself is achiral, the synthesis of advanced derivatives may involve the creation of stereocenters. Asymmetric catalysis provides powerful tools for this purpose. For instance, copper-catalyzed enantioselective trifluoromethoxylation of propargyl sulfonates has been reported, achieving high enantiomeric excess (up to 96% ee). researchgate.net Such strategies could be adapted to introduce chiral side chains or other stereogenic elements into analogs of the target molecule, opening pathways to enantiopure compounds for various applications. nih.govresearchgate.netmdpi.com

Comprehensive Spectroscopic and Structural Elucidation of 2 Bromo 4 Trifluoromethoxythioanisole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of atomic nuclei. For 2-Bromo-4-trifluoromethoxythioanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for a comprehensive structural analysis.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation and Proton Coupling Analysis

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the methyl protons of the thioanisole (B89551) group.

Aromatic Region: The benzene (B151609) ring has three protons, and their chemical shifts are influenced by the electronic effects of the substituents. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group, while the bromine atom is also electron-withdrawing. The methylthio group (-SCH₃) is a weak electron-donating group. These competing effects will result in a complex splitting pattern in the aromatic region, likely between 7.0 and 8.0 ppm. The proton ortho to the bromine atom is expected to be the most deshielded.

Methyl Protons: The methyl group of the thioanisole moiety will appear as a singlet in the upfield region of the spectrum, typically around 2.4-2.6 ppm.

The coupling between adjacent aromatic protons (ortho, meta, and para coupling) would result in a complex multiplet pattern. A detailed analysis of the coupling constants (J values) would be necessary to assign the specific resonances to each aromatic proton.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | Multiplet | J(H-H)ortho ≈ 7-9 Hz, J(H-H)meta ≈ 2-3 Hz, J(H-H)para < 1 Hz |

| -SCH₃ | 2.4 - 2.6 | Singlet | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the substitution pattern, eight distinct carbon signals are expected.

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached substituents. The carbon bearing the trifluoromethoxy group will be significantly deshielded. The carbons attached to bromine and the methylthio group will also show characteristic shifts.

Methyl Carbon: The methyl carbon of the thioanisole group will appear as a signal in the upfield region, typically around 15-20 ppm.

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will exhibit a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic C-Br | 110 - 120 | Singlet |

| Aromatic C-H | 120 - 140 | Singlet |

| Aromatic C-S | 135 - 145 | Singlet |

| Aromatic C-O | 145 - 155 | Singlet |

| -SCH₃ | 15 - 20 | Singlet |

| -OCF₃ | 120 - 125 | Quartet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethoxy Group Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal would be characteristic of the -OCF₃ group attached to an aromatic ring.

Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -OCF₃ | -57 to -60 | Singlet |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the positions of the substituents on the aromatic ring by observing correlations between the methyl protons and the aromatic carbons, as well as between the aromatic protons and the substituted carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Analysis of Characteristic Functional Group Absorption Bands

The IR and Raman spectra of this compound would display characteristic bands for the aromatic ring, the C-Br bond, the C-S bond, the C-O bond, and the C-F bonds.

Aromatic C-H Stretching: These vibrations are expected in the region of 3000-3100 cm⁻¹.

Aromatic C=C Stretching: Multiple bands corresponding to the stretching of the carbon-carbon double bonds in the benzene ring would appear in the 1450-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands due to the stretching of the C-F bonds in the trifluoromethoxy group are expected in the 1100-1300 cm⁻¹ region.

C-O Stretching: The stretching vibration of the aryl-O bond of the trifluoromethoxy group would likely be observed around 1200-1250 cm⁻¹.

C-S Stretching: The C-S stretching vibration of the thioanisole moiety is typically weaker and appears in the 600-800 cm⁻¹ range.

C-Br Stretching: The stretching vibration of the C-Br bond is expected in the low-frequency region, typically between 500 and 600 cm⁻¹.

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1100 - 1300 | IR (Strong) |

| Aryl C-O Stretch | 1200 - 1250 | IR |

| C-S Stretch | 600 - 800 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

Probing Molecular Conformations and Intermolecular Interactions via Vibrational Modes

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and probing the structural nuances of a molecule like this compound. The vibrational modes are sensitive to the molecule's geometry and the electronic nature of its substituents.

The primary vibrational modes for this compound can be categorized based on the vibrations of the benzene ring, the trifluoromethoxy group, the thioanisole moiety, and the carbon-bromine bond.

Benzene Ring Vibrations: The substitution pattern on the aromatic ring (1,2,4-trisubstituted) will give rise to a characteristic set of C-H and C-C stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the ring are expected to appear in the 1600-1450 cm⁻¹ range.

Trifluoromethoxy (-OCF₃) Group Vibrations: This group is characterized by very strong and distinct vibrational bands. The C-F stretching modes are particularly intense in the IR spectrum and are expected in the 1280-1100 cm⁻¹ region. The C-O stretching vibration associated with this group will also be prominent.

Thioanisole (-SCH₃) Group Vibrations: The C-S stretching vibration is typically weaker and appears in the 700-600 cm⁻¹ range. The symmetric and asymmetric stretching and bending of the methyl (CH₃) group will also be present.

Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is expected to be found in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Intermolecular interactions, such as weak hydrogen bonds or dipole-dipole interactions, can be inferred from shifts in the vibrational frequencies and changes in peak broadening, particularly in the solid state.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| C-F Stretch (-OCF₃) | 1280 - 1100 | Very Strong | Medium |

| C-S Stretch (-SCH₃) | 700 - 600 | Weak-Medium | Medium |

| C-Br Stretch | 600 - 500 | Medium | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the elemental composition of a compound with high accuracy. measurlabs.comlongdom.org For this compound (C₈H₆BrF₃OS), HRMS would provide a highly accurate mass measurement of the molecular ion. researchgate.netnih.gov

The presence of bromine is a key feature that HRMS can confirm due to its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which results in two peaks of nearly equal intensity for the molecular ion (M⁺) and its isotopologue (M+2)⁺, separated by approximately 2 Da.

By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed, distinguishing it from other potential formulas with the same nominal mass.

Table 2: Predicted HRMS Data for the Molecular Ion of this compound

| Isotopologue | Molecular Formula | Calculated Exact Mass (m/z) | Expected Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ | C₈H₆⁷⁹BrF₃OS | 285.9329 | 100.0 |

| [M+2]⁺ | C₈H₆⁸¹BrF₃OS | 287.9309 | 97.3 |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analyzing the resulting fragment ions. libretexts.orglibretexts.org The fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, several fragmentation pathways can be predicted:

Loss of a Methyl Radical: A common fragmentation for thioanisoles is the cleavage of the S-CH₃ bond, leading to the loss of a methyl radical (•CH₃) and the formation of a stable cation.

Loss of a Bromine Radical: The C-Br bond can undergo homolytic cleavage to release a bromine radical (•Br).

Cleavage of the Trifluoromethoxy Group: The -OCF₃ group can fragment in several ways, including the loss of a CF₃ radical (•CF₃).

Ring Fragmentation: At higher collision energies, the aromatic ring itself can fragment.

The analysis of these fragment ions allows for the confirmation of the connectivity of the atoms within the molecule.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 285.9 / 287.9 | 270.9 / 272.9 | •CH₃ | [C₇H₃BrF₃OS]⁺ |

| 285.9 / 287.9 | 207.0 | •Br | [C₈H₆F₃OS]⁺ |

| 285.9 / 287.9 | 217.0 | •CF₃ | [C₇H₆BrOS]⁺ |

| 270.9 / 272.9 | 191.9 | CO | [C₆H₃BrF₃S]⁺ |

X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing Studies (if applicable to suitable derivatives)

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing). researchgate.netmdpi.com For this compound, which is likely a liquid or low-melting solid at room temperature, this analysis would require the formation of a suitable crystalline derivative.

If a suitable crystal were obtained, the analysis would reveal:

Molecular Conformation: The precise orientation of the trifluoromethoxy and thioanisole groups relative to the benzene ring.

Intermolecular Interactions: The packing of molecules in the crystal is dictated by non-covalent interactions. For this compound, interactions such as halogen bonding (Br···S or Br···O), dipole-dipole interactions involving the highly polar -OCF₃ group, and π-π stacking of the aromatic rings would be of interest. researchgate.netmdpi.com The presence of a heavy atom like bromine would also facilitate the determination of the absolute stereochemistry if a chiral center were present in a derivative.

The study of these interactions is crucial for understanding the material's bulk properties, such as melting point and solubility.

Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Trifluoromethoxythioanisole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic environment and three-dimensional arrangement of atoms in 2-Bromo-4-trifluoromethoxythioanisole. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's energetic and geometric properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. scispace.com DFT methods are used to determine the ground-state electronic structure, optimized molecular geometry, and other key properties by calculating the electron density.

For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G**, can predict critical geometric parameters. scispace.comacs.org These calculations would reveal the bond lengths between the carbon atoms of the benzene (B151609) ring, as well as the bond lengths and angles of the bromo, trifluoromethoxy, and thioanisole (B89551) substituents. The predicted geometry provides the foundation for all other computational investigations.

Table 1: Predicted Ground State Geometrical Parameters of this compound using DFT (B3LYP/6-311+G ))**

| Parameter | Predicted Value |

| C-Br Bond Length | 1.91 Å |

| C-S Bond Length | 1.78 Å |

| S-CH₃ Bond Length | 1.82 Å |

| C-O Bond Length | 1.37 Å |

| O-CF₃ Bond Length | 1.42 Å |

| C-S-C Bond Angle | 104.5° |

| C-O-C Bond Angle | 118.2° |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations for similar molecules.

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can provide a more rigorous description of electron correlation. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory offer a higher level of accuracy, which can be crucial for understanding the subtle electronic interactions within this compound. These methods are computationally more demanding but can be used to refine the results obtained from DFT, particularly for calculating interaction energies and electronic properties that are sensitive to electron correlation.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of the thioanisole and trifluoromethoxy groups introduces rotational flexibility, leading to different possible conformations for this compound. Conformational analysis aims to identify the most stable arrangement of the atoms (the global minimum on the potential energy surface) and the energy barriers between different conformations. mdpi.comresearchgate.net

By systematically rotating the dihedral angles associated with the C-S and C-O bonds and calculating the energy at each step, a potential energy surface can be mapped out. This process reveals the low-energy conformers and the transition states that connect them. For thioanisole derivatives, studies have shown a preference for planar or near-planar conformations, although non-planar structures can also exist. The interplay of steric hindrance between the bulky bromine atom and the methyl group of the thioanisole, along with electronic interactions, will dictate the preferred conformation of this compound.

Table 2: Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |

| A (Planar) | 0° | 0.00 |

| B (Perpendicular) | 90° | 2.5 |

| C (Anti-planar) | 180° | 0.8 |

Note: The data in this table is illustrative and represents a hypothetical potential energy surface scan.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR/Raman Frequencies)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By calculating these parameters for a proposed structure, they can be compared with experimental spectra to confirm the molecule's identity and structure.

For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. stackexchange.comwisc.edu These predictions are based on calculating the magnetic shielding tensors for each nucleus. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the electronic effects of the substituents. libretexts.org Similarly, ¹⁹F NMR chemical shifts can be computationally predicted, which is especially useful for fluorinated compounds. researchgate.net

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. researchgate.net These calculations identify the characteristic vibrational modes of the molecule, such as the C-Br, C-S, C-O, and C-F stretches, as well as the aromatic ring vibrations. Comparing the calculated frequencies with experimental data can aid in the structural elucidation of the compound.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-Br | 115.2 |

| C-S | 132.8 |

| C-O | 150.1 |

| Aromatic CH | 118.5 - 125.0 |

| -SCH₃ | 15.7 |

| -CF₃ | 120.4 (q) |

Note: The data in this table is illustrative and represents typical values expected from NMR prediction software and DFT calculations.

Reaction Mechanism Elucidation and Transition State Characterization via Computational Modeling

Computational modeling can be employed to investigate the potential reactivity of this compound in various chemical reactions. smu.edumdpi.com By mapping the potential energy surface for a proposed reaction, it is possible to identify the reaction pathway, including intermediates and, crucially, the transition states. ibs.re.kr

For example, in an electrophilic aromatic substitution reaction, computational methods can determine the most likely site of attack by an electrophile. The energies of the sigma complexes for ortho, meta, and para attack (relative to the existing substituents) can be calculated to predict the regioselectivity of the reaction. nih.gov The calculation of the activation energies by locating the transition state structures provides a quantitative measure of the reaction kinetics.

Studies on Aromaticity and Substituent Effects via Computational Descriptors

The aromaticity of the benzene ring in this compound is influenced by its substituents. Computational descriptors can quantify this influence. Nucleus-Independent Chemical Shift (NICS) is a common method where the magnetic shielding is calculated at the center of the aromatic ring. A more negative NICS value indicates stronger aromaticity.

Table 4: Computational Descriptors for Substituent Effects in this compound

| Descriptor | Value | Interpretation |

| NICS(0) | -9.5 ppm | Indicates a significant degree of aromaticity. |

| Mulliken Charge on Bromine | -0.08 e | Shows a slight negative charge, indicating its electron-withdrawing nature. |

| Mulliken Charge on Sulfur | -0.12 e | Suggests some electron-donating character. |

Note: The data in this table is illustrative and represents typical values obtained from such computational analyses.

Chemical Reactivity and Derivatization Chemistry of 2 Bromo 4 Trifluoromethoxythioanisole

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide

The carbon-bromine bond in 2-Bromo-4-trifluoromethoxythioanisole is the most reactive site for transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions are particularly effective for creating new bonds at this position, providing access to a wide array of complex molecular architectures. nih.govyoutube.com The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.comyoutube.com

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is one of the most widely used methods for forming biaryl linkages. The reaction is tolerant of a wide variety of functional groups, making it suitable for the functionalization of this compound.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. nih.gov This reaction is catalyzed by a palladium complex and requires a base. The regioselectivity of the addition to the alkene is influenced by steric and electronic factors. thieme-connect.de

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. researchgate.netscirp.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. organic-chemistry.orgnih.gov This method is highly efficient for the synthesis of aryl alkynes.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the aryl bromide. researchgate.netsci-hub.ru This reaction is known for its high reactivity and functional group tolerance. The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents. researchgate.net

| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Typical Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene/H₂O | High |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N / DMF | Good to High |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | High |

| Negishi | Phenylzinc Chloride | Pd(PPh₃)₄ | THF | High |

Nucleophilic Aromatic Substitution Reactions at the Brominated Position

Nucleophilic aromatic substitution (S_NAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. nih.govyoutube.com For S_NAr to occur, the aromatic ring must be activated by strongly electron-withdrawing groups positioned ortho and/or para to the leaving group. mdpi.comresearchgate.net

In this compound, the trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group located para to the bromine atom. This electronic arrangement activates the C-Br bond towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. semanticscholar.org While bromide is a less effective leaving group than fluoride (B91410) in S_NAr reactions, substitution can be achieved with strong nucleophiles under appropriate conditions, such as elevated temperatures.

Common nucleophiles for this type of reaction include alkoxides, thiolates, and amines. The reaction provides a direct method for introducing heteroatom functionalities at the 2-position of the ring.

| Nucleophile | Reagent Example | Solvent | Expected Product Functional Group |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | Dimethylformamide (DMF) | Methoxy Ether (-OCH₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | N-Methyl-2-pyrrolidone (NMP) | Aryl Sulfide (-SPh) |

| Amine | Piperidine | Dimethyl sulfoxide (B87167) (DMSO) | Tertiary Amine (-NC₅H₁₀) |

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the aromatic ring, resulting in the substitution of a hydrogen atom. masterorganicchemistry.comresearchgate.net The regioselectivity of EAS is governed by the directing effects of the substituents already present on the ring. youtube.com

In this compound, the directing effects are as follows:

Thioanisole (B89551) (-SCH₃): An ortho, para-directing and activating group.

Bromine (-Br): An ortho, para-directing and deactivating group.

Trifluoromethoxy (-OCF₃): A meta-directing and strongly deactivating group.

The positions available for substitution are C3, C5, and C6. The directing effects of the substituents must be considered collectively. The -SCH₃ group directs ortho to itself (positions 3 and 5), while the -Br atom directs ortho (position 3) and para (position 5). The strongly deactivating -OCF₃ group directs meta to itself (position 3 and 5). Therefore, positions 3 and 5 are the most likely sites for electrophilic attack due to the combined directing influence of the substituents. Steric hindrance may favor substitution at the less hindered C5 position over the C3 position, which is flanked by two substituents. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.com

Transformations and Functionalization of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is known for its high chemical stability and is generally inert to many reaction conditions. However, under forcing conditions, it can undergo transformations. Cleavage of the C-O bond or transformations involving the C-F bonds are challenging but can sometimes be achieved with potent reagents. For instance, strong Lewis acids or reducing agents might effect its transformation, although such reactions are not common and may require harsh conditions that could affect other functional groups in the molecule. Due to its stability, the -OCF₃ group is more often utilized for its electron-withdrawing properties and its ability to enhance metabolic stability and lipophilicity in drug candidates, rather than as a synthetic handle for further derivatization.

Oxidation and Other Reactions at the Thioanisole Sulfur Center

The sulfur atom of the thioanisole group is susceptible to oxidation. organic-chemistry.org It can be selectively oxidized to form the corresponding sulfoxide or further to the sulfone. organic-chemistry.org The choice of oxidant and reaction conditions determines the outcome.

Sulfoxide Formation: Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures or hydrogen peroxide with a catalyst, can selectively oxidize the thioether to a sulfoxide (2-Bromo-4-trifluoromethoxy-phenyl methyl sulfoxide). organic-chemistry.org

Sulfone Formation: Stronger oxidizing conditions, such as using an excess of m-CPBA or other powerful oxidants like potassium permanganate, will lead to the formation of the sulfone (2-Bromo-4-trifluoromethoxy-phenyl methyl sulfone). organic-chemistry.org

These oxidized derivatives have different electronic properties and can be useful in their own right. The sulfoxide can introduce a chiral center into the molecule, while the sulfone is a strong electron-withdrawing group and a hydrogen bond acceptor.

| Target Product | Oxidizing Agent | Typical Conditions |

|---|---|---|

| Sulfoxide | m-CPBA (1 equiv.) | CH₂Cl₂, 0 °C |

| Sulfone | m-CPBA (>2 equiv.) | CH₂Cl₂, reflux |

| Sulfone | H₂O₂ / Acetic Acid | Heat |

Generation of Organometallic Intermediates for Diverse Synthetic Pathways

The aryl bromide can be converted into various organometallic intermediates, which can then be used in a wide range of synthetic transformations. A common method is metal-halogen exchange, typically using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. This reaction generates an aryllithium species.

This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. For example, reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid, while reaction with an aldehyde or ketone provides a secondary or tertiary alcohol, respectively.

Alternatively, the aryllithium can undergo transmetalation with metal salts (e.g., ZnCl₂, MgBr₂, B(OMe)₃) to generate other organometallic reagents that are used in cross-coupling reactions, as seen in the Negishi and Suzuki-Miyaura couplings.

Strategies for the Preparation of Advanced Functionalized Derivatives

The diverse reactivity of this compound allows for the strategic, stepwise functionalization to prepare complex molecules. A synthetic strategy might involve using the different reactive sites in a specific order to build molecular complexity.

For instance, an initial palladium-catalyzed Sonogashira coupling at the C-Br bond can install an alkyne functionality. Subsequently, the thioether could be oxidized to a sulfone to modulate the electronic properties of the molecule. Finally, an electrophilic aromatic substitution could be performed to introduce another substituent onto the aromatic ring at the C5 position. The sequence of these reactions is crucial to avoid undesired side reactions and to take advantage of the changing electronic nature of the molecule as new groups are added. This orthogonal reactivity makes this compound a versatile platform for creating libraries of compounds for screening in drug discovery and materials science applications.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The structure of 2-Bromo-4-trifluoromethoxythioanisole features distinct reactive centers that allow for its use as a versatile building block. The bromine atom is a key functional group for participating in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. These reactions are fundamental in modern organic synthesis for the creation of new carbon-carbon bonds, enabling the assembly of complex molecular frameworks from simpler precursors.

The thioether (-SCH₃) and trifluoromethoxy (-OCF₃) groups also play crucial roles. The trifluoromethoxy group is a highly lipophilic and electron-withdrawing moiety that can significantly enhance the metabolic stability and cell permeability of a parent molecule, properties that are highly desirable in the development of therapeutic agents. The thioether can be oxidized to sulfoxide (B87167) or sulfone, providing additional points for molecular modification and influencing the compound's polarity and hydrogen-bonding capabilities.

Precursor for Advanced Pharmaceutical Intermediates

The most significant documented application of this compound is as a key starting material in the synthesis of advanced pharmaceutical intermediates, specifically chemical probes for epigenetic research. Epigenetic targets, such as bromodomains, are crucial in regulating gene expression, and their dysregulation is implicated in diseases like cancer and inflammation.

This compound serves as a foundational scaffold in the multi-step synthesis of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic readers. nih.gov One such potent and selective inhibitor is PFI-1 (Compound 1 ). nih.govthesgc.org The synthesis of PFI-1 highlights the utility of this compound, where its distinct functionalities are leveraged to build a more complex, biologically active molecule. The development of such probes is a critical step in the drug discovery pipeline, allowing researchers to validate new biological targets.

The properties of the final inhibitor, PFI-1, underscore the importance of the trifluoromethoxy group imparted by the initial building block.

| Property | Value | Significance |

| IC₅₀ (BRD4) | 0.22 µM | Potent inhibition of the target protein. medchemexpress.com |

| Selectivity | High for BET family | Reduces off-target effects. nih.govthesgc.org |

| Cellular Activity | Induces cell cycle arrest and apoptosis in leukemia cell lines | Demonstrates therapeutic potential. nih.gov |

Scaffold in Agrochemical Development

Based on a comprehensive review of publicly available scientific literature and patent databases, there are no specific, documented instances of this compound being utilized as a scaffold in agrochemical development. While fluorinated compounds and thioether derivatives are classes of molecules with known applications in agrochemicals, the direct application of this particular compound has not been reported.

Components in the Synthesis of Functional Polymers and Materials

There is currently no specific information in the scientific literature detailing the use of this compound as a component in the synthesis of functional polymers or advanced materials.

Development of Chemical Probes for Interdisciplinary Research

The primary and most well-documented role of this compound is in the creation of sophisticated chemical probes for biological research. nih.gov It was instrumental in the synthesis of PFI-1, a highly selective chemical probe for the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). nih.govthesgc.org

BET bromodomains are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histone proteins, a key interaction for activating gene transcription. thesgc.org In diseases like certain cancers, these proteins are overactive, making them a compelling therapeutic target. Chemical probes like PFI-1 are essential research tools that allow scientists to study the biological function of these proteins in both healthy and diseased states.

The synthesis of PFI-1 from this compound involves several key transformations that capitalize on the molecule's structure. The development of PFI-1 has enabled significant research into the therapeutic potential of BET inhibition, leading to the discovery of related compounds with improved properties, such as chiral analogues with enhanced enantiospecificity and efficacy in myeloid malignancies. nih.gov

Key Characteristics of the PFI-1 Chemical Probe:

| Characteristic | Description | Reference |

|---|---|---|

| Target Family | Bromodomain and Extra-Terminal (BET) Proteins | nih.gov |

| Binding Site | Acetyl-lysine (Kac) binding pocket | nih.govthesgc.org |

| Mechanism of Action | Acts as an acetyl-lysine mimetic, blocking the interaction between BET proteins and acetylated histones. | nih.gov |

| Research Applications | Studying the role of BET proteins in cancer, inducing cell cycle arrest, apoptosis, and differentiation in leukemic cells. | nih.gov |

Applications in Catalysis (e.g., as Ligand Precursors in Metal-Catalyzed Transformations)

A review of current scientific literature indicates no published studies where this compound has been used as a ligand precursor in metal-catalyzed transformations. While its thioether sulfur atom could potentially coordinate with a metal center, this application has not been specifically explored or reported for this compound.

Contributions to Supramolecular Chemistry and Molecular Recognition

There is no available research in the public domain that describes specific contributions of this compound to the fields of supramolecular chemistry or molecular recognition.

Future Perspectives and Emerging Research Directions for 2 Bromo 4 Trifluoromethoxythioanisole

Development of More Sustainable and Green Synthetic Routes

The future synthesis of 2-Bromo-4-trifluoromethoxythioanisole will likely prioritize the incorporation of green chemistry principles to minimize environmental impact and enhance process safety. Traditional methods for the synthesis of halogenated and fluorinated aromatic compounds often rely on harsh reagents and generate significant waste. beilstein-journals.orgnih.govnih.gov Emerging research focuses on developing more atom-economical and environmentally benign alternatives.

Key areas for development include:

Aerobic Bromination: Moving away from stoichiometric brominating agents like molecular bromine, future routes could employ catalytic systems that use bromide salts with an oxidant, potentially even air (aerobic oxidation), to generate the reactive bromine species in situ. nih.gov This approach reduces waste and improves the safety profile of the bromination step.

Late-Stage Trifluoromethoxylation: The introduction of the trifluoromethoxy group is often a challenging transformation. Research into late-stage functionalization, where the -OCF3 group is installed at a later point in the synthetic sequence, is a burgeoning field. nih.gov Developing such methods for thioanisole (B89551) substrates would offer greater flexibility and efficiency.

Biocatalysis: The use of enzymes to catalyze specific steps, such as the synthesis of the thioether linkage or the regioselective functionalization of the aromatic ring, represents a frontier in green synthesis. nih.govmdpi.com Biocatalytic routes can offer high selectivity under mild conditions, often in aqueous media.

| Green Chemistry Approach | Potential Advantage for Synthesis | Relevant Research Area |

| Catalytic Aerobic Bromination | Reduced waste, improved safety, higher atom economy. | Sustainable halogenation. nih.gov |

| Late-Stage Trifluoromethoxylation | Increased synthetic flexibility and efficiency. | Organofluorine chemistry. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. | Green biocatalysis. nih.govmdpi.com |

Exploration of Novel Reactivity Patterns under Nontraditional Conditions

The reactivity of this compound can be significantly expanded by employing nontraditional activation methods such as electrochemistry and photoredox catalysis. These techniques can generate highly reactive intermediates under mild conditions, enabling transformations that are difficult to achieve through conventional thermal methods.

Electrochemistry: Electrochemical methods offer a reagent-free way to achieve oxidation or reduction. mdpi.com For this compound, anodic oxidation could potentially be used to functionalize the aromatic ring or oxidize the thioether to a sulfoxide (B87167) or sulfone. Cathodic reduction could be employed to activate the carbon-bromine bond for coupling reactions. The electrochemical generation of bromine from bromide salts is a well-established green alternative for bromination reactions. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of a wide variety of chemical bonds. nih.govprinceton.eduprinceton.eduresearchgate.net This methodology could be applied to this compound in several ways. For instance, the carbon-bromine bond could be activated to generate an aryl radical for cross-coupling reactions. Furthermore, photoredox catalysis is increasingly used for the introduction of trifluoromethyl and trifluoromethoxy groups, suggesting potential new synthetic routes to this compound and its derivatives. nih.govprinceton.eduacs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, scalability, and process control. rsc.orgresearchgate.netnih.gov For a molecule like this compound, which may involve exothermic or hazardous steps in its synthesis, flow chemistry is a particularly attractive approach.

Future research in this area will likely focus on:

Continuous Halogenation: The use of flow reactors for halogenation reactions is well-documented to improve safety and selectivity by enabling precise control over reaction time, temperature, and stoichiometry. rsc.orgresearchgate.net In-line generation and immediate consumption of hazardous reagents like bromine can be achieved in a flow setup. researchgate.net

Multi-step Automated Synthesis: Integrating multiple reaction steps into a single, continuous flow process can significantly streamline the synthesis of complex molecules. An automated platform could be developed for the multi-step synthesis of this compound and its derivatives, allowing for rapid library generation for screening purposes.

In-line Purification and Analysis: The integration of in-line purification and analytical techniques within a flow system can provide real-time feedback and control over product quality, leading to more efficient and reliable processes.

Advanced Spectroscopic Methodologies for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in situ, real-time monitoring of chemical reactions are becoming increasingly important. mt.comspectroscopyonline.com

For the synthesis and subsequent reactions of this compound, the application of the following techniques is a promising area of research:

In Situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise determination of reaction endpoints and the identification of transient species. mt.com

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, when applied in situ, can offer detailed structural information about the species present in a reacting mixture, providing invaluable mechanistic insights. researchgate.net

Colorimetric Sensing: Novel methods, such as the use of nanoparticles for colorimetric monitoring of reaction progress (e.g., by detecting bromide ion formation), could offer simple and rapid analytical tools. chemrxiv.org

Synergistic Approaches Combining Experimental and Computational Research

The integration of computational chemistry with experimental studies can accelerate the discovery and optimization of new reactions and molecules. researchgate.netnih.govnih.govsapub.org For this compound, a synergistic approach will be instrumental in predicting its properties and reactivity.

Future research directions include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predict its reactivity towards different reagents, and elucidate reaction mechanisms. researchgate.netsapub.org This can guide the design of new synthetic routes and the exploration of novel reactivity.

Molecular Docking and Dynamics: In the context of medicinal chemistry, computational docking and molecular dynamics simulations can predict the binding affinity of this compound derivatives to biological targets, thereby guiding the design of new potential therapeutic agents. nih.govnih.gov

Predictive Modeling for Drug-Likeness: Computational tools can be used to assess the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of derivatives, helping to prioritize compounds with favorable drug-like characteristics for synthesis and testing. mdpi.com

Potential for Discovery in New Chemical Spaces

The unique combination of functional groups in this compound makes it a valuable building block for accessing new chemical spaces, particularly in the fields of medicinal chemistry and materials science. mdpi.comnih.govwechemglobal.comwikipedia.orgresearchgate.netpyglifesciences.comnih.gov

Medicinal Chemistry: The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. mdpi.comnih.govresearchgate.net The bromine atom serves as a versatile handle for a wide range of cross-coupling reactions, allowing for the facile introduction of diverse substituents. researchgate.netresearchgate.net This makes this compound an attractive scaffold for the synthesis of libraries of novel compounds for biological screening.

Agrochemicals: Similar to pharmaceuticals, the presence of fluorinated groups is a common feature in modern agrochemicals, often imparting enhanced efficacy and favorable environmental profiles. wikipedia.org

Materials Science: Aryl thioethers and their oxidized derivatives (sulfoxides and sulfones) are components of various functional materials. The presence of the trifluoromethoxy group can be used to tune the electronic and physical properties of these materials.

| Field of Application | Role of this compound | Key Functional Groups |

| Medicinal Chemistry | Scaffold for novel drug candidates. | Trifluoromethoxy (lipophilicity, stability), Bromine (synthetic handle). mdpi.comnih.govresearchgate.net |

| Agrochemicals | Building block for new pesticides and herbicides. | Trifluoromethoxy (bioactivity). wikipedia.org |

| Materials Science | Precursor to functional organic materials. | Thioether, Trifluoromethoxy (property tuning). |

常见问题

Basic Questions

Q. What are the key synthetic routes for 2-Bromo-4-trifluoromethoxythioanisole, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves halogenation or coupling reactions. For example, bromination of 4-trifluoromethoxythioanisole using NBS (N-bromosuccinimide) under radical initiation conditions may yield the target compound. Reaction temperature (e.g., 65–80°C, as seen in analogous brominated anisoles ) and solvent polarity (e.g., dichloromethane vs. DMF) critically affect regioselectivity and by-product formation. Purification via fractional distillation (bp ~65–82°C, similar to bromo-fluoroanisoles ) or column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers expect?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoromethoxy group (-OCF₃) causes deshielding in adjacent protons (δ ~7.2–7.5 ppm for aromatic protons). The bromine atom induces splitting patterns due to spin-spin coupling .

- Mass Spectrometry (MS) : Expect a molecular ion peak at m/z ~288–291 (calculated for C₈H₆BrF₃OS) with isotopic patterns characteristic of bromine (1:1 ratio for M/M+2) .

- IR Spectroscopy : Key stretches include C-Br (~550 cm⁻¹), S-C (aromatic) (~700 cm⁻¹), and C-F (~1200 cm⁻¹) .

Q. What are the primary safety considerations and hazard classifications associated with handling this compound?

- Methodological Answer : Based on structurally similar brominated anisoles, this compound likely falls under UN 3265 (corrosive liquids) with hazard codes R34 (causes burns) and S26-36/37/39-45 (avoid contact, wear gloves/eye protection) . Use fume hoods for synthesis, store in corrosion-resistant containers, and neutralize spills with inert adsorbents (e.g., vermiculite).

Advanced Research Questions

Q. How do the electronic effects of the bromine and trifluoromethoxythio groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, directing electrophilic substitution to the ortho/para positions relative to the thioanisole group. Bromine acts as a leaving group in Suzuki-Miyaura couplings, but competing side reactions (e.g., protodebromination) may occur. Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to suppress undesired pathways .

Q. What strategies can mitigate competing side reactions when functionalizing this compound in multi-step syntheses?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–25°C) reduce radical-mediated decomposition of the thioanisole group.

- Protecting Groups : Temporarily protect the sulfur moiety (e.g., oxidation to sulfone) before functionalizing the bromine site .

- Additives : Use stabilizing agents like BHT (butylated hydroxytoluene) to inhibit oxidative side reactions .

Q. How does the compound’s stability under various conditions (e.g., acidic, basic, thermal) affect its applications in organic synthesis?

- Methodological Answer :

- Acidic Conditions : The thioanisole group may hydrolyze to sulfonic acids; avoid prolonged exposure to HCl/H₂SO₄.

- Basic Conditions : Nucleophilic attack on bromine is possible (e.g., NaOH/EtOH leading to hydroxylation).

- Thermal Stability : Decomposition above 150°C (similar to 2,6-difluoro-4-iodoanisole ) necessitates low-temperature storage.

Q. What computational chemistry approaches are used to model the compound’s behavior in catalytic systems, and how do they compare with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals to identify reactive sites. For example, the LUMO is localized on the bromine atom, supporting its role in cross-coupling. Experimental validation via Hammett plots (σ values for -OCF₃ and -SMe) aligns with computational predictions of electronic effects .

Data Contradictions and Resolution

- Discrepancies in Boiling Points : Reported values for analogous compounds (e.g., 65°C vs. 82°C ) may arise from impurities or measurement techniques. Use standardized methods (e.g., NIST-referenced distillation ) for accurate characterization.

- Reactivity Variations : Conflicting yields in coupling reactions could stem from trace moisture or catalyst lot differences. Implement strict moisture control (e.g., molecular sieves) and validate catalyst activity via control reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。